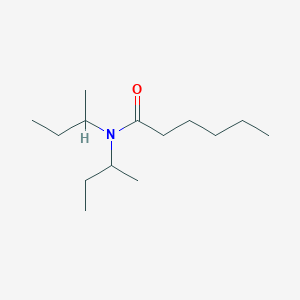

Hexanamide, N,N-bis(1-methylpropyl)-

CAS No.: 100887-36-3

Cat. No.: VC18870237

Molecular Formula: C14H29NO

Molecular Weight: 227.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100887-36-3 |

|---|---|

| Molecular Formula | C14H29NO |

| Molecular Weight | 227.39 g/mol |

| IUPAC Name | N,N-di(butan-2-yl)hexanamide |

| Standard InChI | InChI=1S/C14H29NO/c1-6-9-10-11-14(16)15(12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |

| Standard InChI Key | DIKQSIZOYARCDK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)N(C(C)CC)C(C)CC |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

The compound Hexanamide, N,N-bis(1-methylpropyl)- is systematically named based on IUPAC rules, though its structural isomer N,N-bis(2-methylpropyl)hexanamide (CAS 28522-30-7) is more extensively documented . Synonyms for the latter include N,N-Diisobutylhexanamide and AI3-36243-Ga, reflecting its use in agricultural contexts . The molecular formula is C₁₄H₂₉NO, with a molecular weight of 227.44 g/mol .

Structural Analysis

The compound features a hexanamide backbone substituted with two 1-methylpropyl (isobutyl) groups at the nitrogen atom. This branching confers steric hindrance, influencing its physicochemical behavior. Comparative data for N,N-bis(2-methylpropyl)heptanamide (CAS 57303-37-4) reveal analogous trends, such as a density of 0.858 g/cm³ and boiling point of 287.6°C .

Table 1: Key Physicochemical Properties of Analogous Amides

Synthesis and Production Pathways

Challenges in Branch-Specific Synthesis

The selectivity for 1-methylpropyl vs. 2-methylpropyl substituents remains a synthetic hurdle. Flow-through reactors operating at 160–230°C and atmospheric pressure have been employed for similar disproportionation reactions .

| Test Type | Species | Dose | Severity |

|---|---|---|---|

| Draize (skin) | Rabbit | 500 mg/24H | Mild irritation |

Environmental and Regulatory Considerations

Classified as an agricultural chemical, this compound’s environmental persistence remains unstudied. Regulatory frameworks for analogous amides emphasize labeling for dermal protection and ventilation .

Industrial and Research Applications

Agricultural Chemistry

The compound’s role as a synergist or formulation additive in pesticides is inferred from its primary irritant designation and structural similarity to agrochemical intermediates .

Gaps in Current Knowledge

Isomer-Specific Data Limitations

The absence of direct studies on the 1-methylpropyl isomer necessitates caution in extrapolating properties from 2-methylpropyl analogs.

Metabolic and Ecotoxicological Profiles

No data exist on biodegradation pathways or bioaccumulation potential, highlighting critical research needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume